molecular formula C19H27N3O2 B5506531 3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide

カタログ番号 B5506531
分子量: 329.4 g/mol
InChIキー: WBAKMUVUWMOHBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar N-substituted imidazolylbenzamides involves complex organic reactions, aiming to incorporate specific functional groups that impart desired properties, such as electrophysiological activity. Compounds with the imidazolyl moiety, like the one described, are synthesized for their potential in electrophysiological modulation, indicating a methodological framework for producing structurally related compounds (Morgan et al., 1990).

科学的研究の応用

Pharmacokinetics and Tissue Distribution

A study on a related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), reveals its potential as an oral anti-fibrotic drug. This novel ALK5 inhibitor shows promising pharmacokinetics and metabolism, with significant distribution into liver, kidneys, and lungs, highlighting its potential in treating fibrosis and exerting anti-metastatic effects in a breast cancer model (Kim et al., 2008).

Inhibitory Activities

Another study presents novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides as potent selective inhibitors of TNF-alpha Converting Enzyme (TACE). These inhibitors demonstrate significant potential in suppressing LPS-induced TNF-alpha in human whole blood, indicating their utility in inflammatory conditions (Ott et al., 2008).

Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides uncovers new selective class III agents with cardiac electrophysiological activity. These compounds, showing comparable potency to clinical trial candidates, hint at therapeutic applications in managing arrhythmias (Morgan et al., 1990).

Antihypertensive Properties

A series of N-(biphenylylmethyl)imidazoles demonstrates potent antihypertensive effects upon oral administration, marking a significant advancement in angiotensin II receptor antagonist development. The presence of acidic groups and ortho-substituted acids in these compounds underscores their high affinity for the receptor, offering insights into effective hypertension treatment strategies (Carini et al., 1991).

Kinase Inhibition and Anti-inflammatory Activity

A series involving N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides shows promise in anti-inflammatory and analgesic applications, as well as kinase inhibition (CDK-1, CDK-5, and GSK-3). This suggests a multifaceted therapeutic potential, particularly in managing inflammation and pain (Sondhi et al., 2006).

特性

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)22-11-10-20-17(22)13-21-18(23)16-7-5-6-15(12-16)8-9-19(3,4)24/h5-7,10-12,14,24H,8-9,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAKMUVUWMOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。